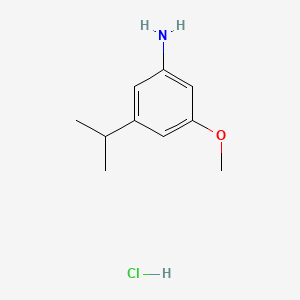![molecular formula C6H9NO B13467455 2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
2-Azabicyclo[3.1.1]heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[311]heptan-4-one is a bicyclic compound that contains a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptan-4-one can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . These reactions typically require specific conditions such as the presence of a catalyst, appropriate solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[3.1.1]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed to reduce this compound.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[3.1.1]heptan-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.1.1]heptan-4-one can be compared with other similar compounds such as 3-Azabicyclo[3.1.1]heptane and bicyclo[3.1.1]heptane derivatives . These compounds share structural similarities but differ in their chemical properties and applications. For instance, 3-Azabicyclo[3.1.1]heptane is used as a saturated isostere for pyridine, while bicyclo[3.1.1]heptane derivatives are explored for their potential as high-energy density compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
2-azabicyclo[3.1.1]heptan-4-one |
InChI |
InChI=1S/C6H9NO/c8-6-3-7-5-1-4(6)2-5/h4-5,7H,1-3H2 |
InChI-Schlüssel |
VMCJKMKKOQWWFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1NCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
![[2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)
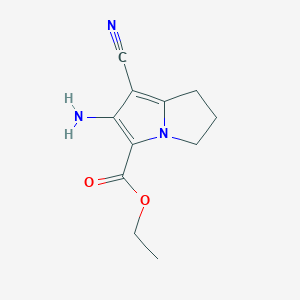
![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B13467396.png)
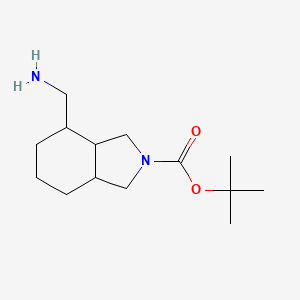
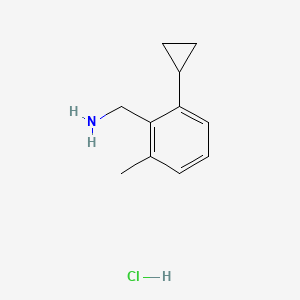
![Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13467409.png)
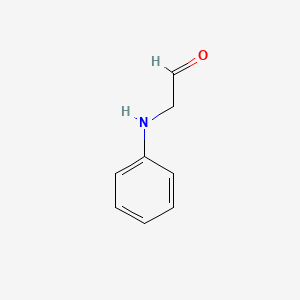
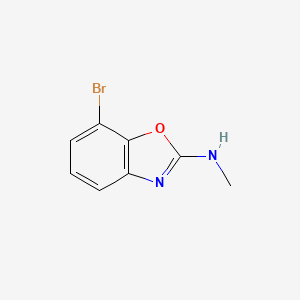

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
